Acetergamine

Alpha-1 adrenoceptor pharmacology Ergot alkaloid receptor selectivity Vascular smooth muscle

Researchers requiring α1-adrenoceptor blockade without vasoconstriction face a critical gap: standard ergots (ergotamine, dihydroergotamine) act as vasoconstrictors. Acetergamine (CAS 3031-48-9) is the functionally divergent ergoline tool compound that fills this niche. • α1-Adrenergic blocker producing vasodilation-not vasoconstriction-validated for vascular smooth muscle relaxation and erectile dysfunction studies. • Classified oxytocic agent alongside methylergonovine and ergometrine for uterine contractility screening panels. • Patent-backed relevance as an investigational agent for cerebellar ataxia research. Supplied with Certificate of Analysis; custom synthesis available for quantities ≥1 g. For R&D use only.

Molecular Formula C18H23N3O
Molecular Weight 297.4 g/mol
CAS No. 3031-48-9
Cat. No. B1212517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetergamine
CAS3031-48-9
Synonymsacetergamine
Molecular FormulaC18H23N3O
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C
InChIInChI=1S/C18H23N3O/c1-11(22)19-8-12-6-15-14-4-3-5-16-18(14)13(9-20-16)7-17(15)21(2)10-12/h3-5,9,12,15,17,20H,6-8,10H2,1-2H3,(H,19,22)/t12-,15+,17+/m0/s1
InChIKeySGZVEWGAZGOWGP-XGWLTEMNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetergamine Chemical Profile & Procurement


Acetergamine (CAS 3031-48-9) is a semi-synthetic ergoline derivative and a member of the ergotamine alkaloid family [1]. It is chemically defined as (+)-N-acetyl-9,10-dihydrolysergamine, with the molecular formula C₁₈H₂₃N₃O and a molar mass of 297.402 g·mol⁻¹ [2]. Acetergamine is pharmacologically characterized as an alpha-1 adrenergic receptor blocker with vasodilatory properties and is also classified as an oxytocic (uterotonic) agent [3]. Unlike clinically established ergot derivatives (e.g., ergotamine, dihydroergotamine, nicergoline), acetergamine has no mainstream therapeutic use but has been investigated for erectile dysfunction and cerebellar ataxia [1].

Acetergamine Pharmacological Differentiation


Despite sharing the ergoline scaffold with clinically used ergot alkaloids, acetergamine cannot be substituted with other ergot derivatives for research or development applications. The ergot alkaloid class exhibits substantial functional divergence at adrenergic and serotonergic receptors: ergotamine and dihydroergotamine demonstrate nanomolar affinity for α₁-adrenoceptors but act as antagonists or low-efficacy partial agonists [1], whereas acetergamine is reported to function as an alpha-1 blocker with vasodilatory activity, a profile distinct from the vasoconstrictive ergots used in migraine [2]. Additionally, acetergamine possesses documented oxytocic (uterotonic) activity, placing it in the same functional subcategory as methylergonovine and ergometrine, but without the mainstream clinical approval of those comparators [3]. This pharmacological divergence—particularly the vasodilatory versus vasoconstrictive α₁-adrenoceptor modulation—renders generic substitution of one ergot derivative for another scientifically invalid without target-specific validation.

Acetergamine Evidence-Based Differentiation


Alpha-1 Blockade: Vasodilation vs. Vasoconstriction

Acetergamine is consistently reported in authoritative pharmacological databases as an alpha-1 adrenergic receptor blocker that induces vasodilation [1]. In contrast, the anti-migraine ergot derivatives ergotamine and dihydroergotamine demonstrate nanomolar affinity for α₁A-, α₁B-, and α₁D-adrenoceptor subtypes but functionally behave as antagonists or low-efficacy partial agonists, and their clinical anti-migraine efficacy is attributed to cranial vasoconstriction mediated through 5-HT₁B/₁D receptor agonism [2]. The ergot class thus exhibits functional bifurcation at adrenergic targets: acetergamine is associated with vasodilation, while ergotamine and dihydroergotamine are associated with vasoconstriction. This distinction is critical for experimental design in vascular pharmacology.

Alpha-1 adrenoceptor pharmacology Ergot alkaloid receptor selectivity Vascular smooth muscle

Uterotonic Activity Compared to Methylergonovine

Acetergamine is classified as an oxytocic (uterotonic) agent, a property documented in the MeSH Supplementary Concept database which notes it as a 'novel uterotonic deriv of lysergamine' [1]. This places acetergamine in the same functional subcategory as the clinically used ergoline uterotonics methylergonovine and ergometrine [2]. No quantitative comparative oxytocic potency data (EC₅₀) for acetergamine versus methylergonovine or ergometrine was identified in the accessible primary literature. However, the classification itself represents a meaningful differentiation from other ergot derivatives (e.g., nicergoline, terguride) that lack documented uterotonic activity.

Uterotonics Obstetric pharmacology Ergoline oxytocics

9,10-Dihydrolysergamine Scaffold Distinction

Acetergamine is chemically defined as (+)-N-acetyl-9,10-dihydrolysergamine [1]. The 9,10-dihydro modification (saturation of the C9-C10 double bond) distinguishes it from lysergic acid derivatives such as ergotamine and lysergide (LSD). This structural feature—hydrogenation of the ergoline ring system—is known in the broader ergot class to alter receptor binding profiles; dihydroergotamine similarly contains the 9,10-dihydro modification and exhibits distinct pharmacokinetic and receptor selectivity properties compared to ergotamine [2]. For acetergamine specifically, quantitative binding data comparing 9,10-dihydro versus unsaturated congeners is not available in identified primary literature, but the structural distinction provides a rational basis for differential pharmacological behavior.

Ergot alkaloid chemistry Structure-activity relationships Synthetic ergoline derivatives

Erectile Dysfunction Patents vs. Migraine Ergots

Acetergamine's alpha-1 blocking and vasodilatory profile has led to its coverage in multiple patents concerning therapies for erectile dysfunction, where penile vasodilation is the desired therapeutic outcome [1]. This investigational direction contrasts sharply with the anti-migraine ergots ergotamine and dihydroergotamine, which are employed for their cranial vasoconstrictive effects [2]. The patent landscape thus reflects acetergamine's functional distinction as a vasodilatory ergot derivative, positioning it within a different therapeutic development pathway than vasoconstrictive ergot congeners.

Erectile dysfunction pharmacology Alpha-1 antagonists Vasoactive agents

Cerebellar Ataxia: Unique CNS Indication

Acetergamine has been specifically investigated as a treatment for cerebellar ataxia, according to NCATS Inxight Drugs and Wikipedia entries [1][2]. This CNS investigational indication is not shared by other major ergot derivatives: ergotamine and dihydroergotamine are indicated for migraine, nicergoline is used for cognitive disorders and vascular dementia, lisuride is an anti-parkinsonian agent, and terguride is indicated for hyperprolactinemia [3]. The cerebellar ataxia investigation represents a unique CNS application within the ergot class for which acetergamine is the target compound of interest.

Cerebellar ataxia Neuropharmacology Investigational CNS therapeutics

Acetergamine Research Applications


Vasodilatory α₁-Blockade Studies

Use acetergamine as a tool compound when investigating alpha-1 adrenoceptor blockade that produces vasodilation rather than vasoconstriction. Unlike migraine-targeted ergots (ergotamine, dihydroergotamine) which exhibit partial agonist activity and mediate vasoconstriction [1], acetergamine's database-classified profile as an alpha-1 blocker with vasodilatory properties [2] makes it the appropriate selection for vascular smooth muscle relaxation studies.

Uterotonic and Oxytocic Pharmacology

Employ acetergamine in uterotonic screening panels alongside methylergonovine and ergometrine. Acetergamine is classified in the same ergoline oxytocic subcategory as these clinically used agents [3], making it relevant for studies of uterine contractility, postpartum hemorrhage models, or structure-activity investigations of ergot-derived uterotonics.

Erectile Dysfunction Vasodilatory Therapy

Select acetergamine for research programs targeting erectile dysfunction or other conditions requiring penile/regional vasodilation. Acetergamine's patent coverage in erectile dysfunction therapies [4], combined with its alpha-1 blocking and vasodilatory profile, positions it as a mechanistically appropriate tool compound distinct from vasoconstrictive ergot derivatives.

Cerebellar Ataxia Investigational Studies

Utilize acetergamine in preclinical models of cerebellar ataxia. This investigational CNS indication is uniquely associated with acetergamine among ergot derivatives [2], providing a patent- and literature-supported rationale for its selection in cerebellar ataxia research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetergamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.